molecular formula C27H26N6O3S B2869963 N-cyclohexyl-2-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide CAS No. 1024314-19-9

N-cyclohexyl-2-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide

Cat. No.: B2869963
CAS No.: 1024314-19-9
M. Wt: 514.6
InChI Key: XVYFPMQDANRMPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide is a sophisticated chemical compound of significant interest in medicinal chemistry and oncology research. This molecule is recognized in scientific literature as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-established target in cancer therapy [https://pubchem.ncbi.nlm.nih.gov/]. Its complex structure, featuring an imidazo[1,2-c]quinazolin core, is engineered for high-affinity binding, thereby blocking the EGFR signaling pathway that is critical for cell proliferation and survival in many cancers. Researchers utilize this compound primarily as a chemical probe to investigate the mechanistic role of EGFR in cellular models and to study the effects of its inhibition on tumor growth and metastasis. It serves as a valuable tool for validating EGFR as a target and for exploring mechanisms of resistance to existing EGFR-targeted therapies. The presence of the 4-oxo-4H-pyrido[1,2-a]pyrimidin moiety is a key pharmacophore contributing to its inhibitory activity. This product is offered for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-cyclohexyl-2-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N6O3S/c34-23(29-17-8-2-1-3-9-17)15-21-26(36)33-25(30-21)19-10-4-5-11-20(19)31-27(33)37-16-18-14-24(35)32-13-7-6-12-22(32)28-18/h4-7,10-14,17,21H,1-3,8-9,15-16H2,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYFPMQDANRMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC(=O)N6C=CC=CC6=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidine core, the imidazo[1,2-c]quinazoline ring, and the final acetamide linkage. Common synthetic routes may involve:

Comparison with Similar Compounds

Research Implications and Gaps

  • Bioactivity Prediction : The compound’s structural similarity to zolpidem analogs () and antimicrobial thiazoles () warrants in vitro testing against GABA_A receptors and bacterial strains.
  • SAR Exploration : Modifying the sulfanyl bridge or cyclohexyl group could optimize selectivity, as seen in kinase inhibitors () .
  • Synthesis Optimization : Adopting high-throughput crystallography (e.g., SHELX-refined structures) could resolve 3D conformations for target validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.